molecular formula C21H16FN3O3 B4631841 3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4631841
M. Wt: 377.4 g/mol
InChI Key: UFXZEZSRTUUWCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives involves multiple steps, including ring closure reactions and functional group modifications. An efficient synthesis approach for related compounds utilizes a nearly quantitative ring-closing reaction to form the core pyrido[2,3-d]pyrimidine structure, serving as a scaffold for further derivatization (Rosen, German, & Kerns, 2009). Additionally, the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives has been reported, highlighting the versatility of the core structure in yielding biologically active compounds (Ashraf et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been extensively studied, revealing insights into their crystalline and molecular configurations. Studies have shown that the molecular structures of these compounds can exhibit various intermolecular interactions, including hydrogen bonding and π-π stacking, which significantly influence their crystal packing and stability (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine derivatives undergo a range of chemical reactions, enabling the modification of their structures and the introduction of functional groups. These reactions are essential for tailoring the compounds' properties for specific biological activities. The synthesis and modification procedures often involve nucleophilic aromatic substitution and amide formation, contributing to the structural diversity and biopharmaceutical properties of these compounds (Jatczak et al., 2014).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility and permeability, are critical for their pharmaceutical applications. The structural diversity of these compounds results in a broad range in their biopharmaceutical properties, influencing their solubility in simulated intestinal fluid and their permeability across biological membranes (Jatczak et al., 2014).

Scientific Research Applications

Synthesis and Characterization

The synthesis of novel pyrimidine derivatives, including those structurally related to 3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, involves multiple steps, including the cyclization of precursors and the introduction of specific functional groups to achieve desired chemical properties and biological activities. These compounds have been characterized using various analytical techniques to confirm their structures and to understand their chemical behaviors (Huazheng, 2013).

Biological Activities and Applications

  • Antitumor Activities : Certain pyrimidine derivatives have been investigated for their potential antitumor activities. These studies aim to explore the efficacy of such compounds against various cancer cell lines, potentially leading to the development of new therapeutic agents (Raić-Malić et al., 2000).
  • Herbicidal Activities : Some derivatives exhibit significant herbicidal activities, suggesting their potential application in agriculture for the control of unwanted vegetation. The specificity and potency of these compounds can be tuned by modifying their chemical structures (Huazheng, 2013).
  • Antibacterial Properties : The exploration of antibacterial activities of substituted thienopyrimidines has contributed to the search for new antimicrobial agents. Such compounds could serve as bases for developing drugs to combat bacterial infections, highlighting the versatility of pyrimidine derivatives in medicinal chemistry (More et al., 2013).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c1-28-18-7-3-2-6-17(18)25-19-16(5-4-12-23-19)20(26)24(21(25)27)13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXZEZSRTUUWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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